molecular formula C6H8O2S B2971024 3-Ethynylthiolane 1,1-dioxide CAS No. 2138399-45-6

3-Ethynylthiolane 1,1-dioxide

Cat. No.: B2971024
CAS No.: 2138399-45-6
M. Wt: 144.19
InChI Key: UWJGDJPQFFTFKN-UHFFFAOYSA-N
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Description

3-Ethynylthiolane 1,1-dioxide is an organosulfur compound that belongs to the class of thiolane dioxides It is characterized by the presence of an ethynyl group attached to the thiolane ring, which is further oxidized to form a dioxide

Mechanism of Action

Target of Action

It’s known that this compound is used in the context of perovskite solar cells

Mode of Action

The mode of action of 3-Ethynylthiolane 1,1-dioxide involves its interaction with other compounds in a chemical reaction. For instance, the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates gives, according to the base involved, cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or the hitherto undescribed cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of perovskite solar cells

Pharmacokinetics

One study suggests that a 3-substituted thietane-1,1-dioxide displayed low toxicity risks and satisfactory pharmacokinetic characteristics .

Result of Action

The result of the action of this compound is observed in the context of perovskite solar cells. The introduction of this compound into the perovskite precursor solution leads to perovskite thin films with large grains and reduced defects. This, in turn, reduces non-radiative recombination, lowers the energy loss of hole extraction, and improves electron extraction. All these effects contribute to enhancing the efficiency and stability of the devices treated with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the type of base involved, can affect the outcome of the reaction involving this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthiolane 1,1-dioxide typically involves the following steps:

    Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur dioxide under controlled conditions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the thiolane ring with an ethynylating agent such as ethynyl bromide in the presence of a base.

    Oxidation to Dioxide: The final step involves the oxidation of the thiolane ring to form the dioxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylthiolane 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethynylthiolane 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: The ethynyl group allows for further functionalization and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-ethynylthiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJGDJPQFFTFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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